molecular formula C11H14N2O3S B8745500 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide CAS No. 74124-93-9

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No. B8745500
CAS RN: 74124-93-9
M. Wt: 254.31 g/mol
InChI Key: RVPDXKXWYPPTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-sulfonamidoindane: is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of both acetamido and sulfonamido functional groups attached to an indane ring structure. This compound has garnered interest due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-sulfonamidoindane typically involves the acylation of 5-sulfonamidoindane with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of 2-acetamido-5-sulfonamidoindane may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-sulfonamidoindane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Acetamido-5-sulfonamidoindane is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .

Industry: In industrial applications, 2-acetamido-5-sulfonamidoindane is used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-acetamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway and molecular targets depend on the specific enzyme and the context of the study .

Comparison with Similar Compounds

Similar Compounds:

  • 2-Acetamido-5-sulfonamido-1,3,4-thiadiazole
  • 5-Acetamido-2-hydroxybenzoic acid
  • Sulfonimidates

Comparison: 2-Acetamido-5-sulfonamidoindane is unique due to its indane ring structure combined with acetamido and sulfonamido groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, 2-acetamido-5-sulfonamido-1,3,4-thiadiazole contains a thiadiazole ring, which may result in different reactivity and biological activity. Similarly, 5-acetamido-2-hydroxybenzoic acid has a benzoic acid core, leading to variations in its chemical behavior and applications .

properties

CAS RN

74124-93-9

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

InChI

InChI=1S/C11H14N2O3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

RVPDXKXWYPPTAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

was prepared from 2-Acetylamino-indan-5-sulfonyl chloride and an excess of ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.